1-(5-Bromonicotinoylamino)adamantane
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1-adamantyl)-5-bromopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c17-14-4-13(8-18-9-14)15(20)19-16-5-10-1-11(6-16)3-12(2-10)7-16/h4,8-12H,1-3,5-7H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZAVMUUVTVJDNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC(=CN=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70155359 | |
| Record name | 3-Pyridinecarboxamide, 5-bromo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49673598 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
126999-38-0 | |
| Record name | 3-Pyridinecarboxamide, 5-bromo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126999380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridinecarboxamide, 5-bromo-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70155359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Characterization of 1 5 Bromonicotinoylamino Adamantane
X-ray Crystallography for Solid-State Structure Determination
Molecular Conformation and Crystal Packing
The molecular conformation of 1-(5-Bromonicotinoylamino)adamantane is largely dictated by the steric and electronic interplay between the adamantyl group and the 5-bromonicotinoyl moiety. The adamantane (B196018) cage, a rigid and stress-free tricyclic hydrocarbon, serves as a bulky, lipophilic anchor. wikipedia.org Its three-dimensional structure is conformationally locked, consisting of four fused cyclohexane (B81311) rings in the chair conformation. nih.gov
The amide linkage introduces a degree of rotational freedom, primarily around the C-N and C-C single bonds. However, the sheer size of the adamantyl group likely imposes significant steric hindrance, influencing the preferred orientation of the nicotinoyl group relative to the adamantane cage. In similar bulky amide structures, steric strain can lead to non-planar amide bonds. strath.ac.uknih.gov Studies on other adamantane amides have shown that the bulky cage can influence bond angles and lengths in the vicinity of the amide linkage. strath.ac.uk
Based on analyses of related adamantane derivatives, the following crystallographic parameters can be anticipated, though they require experimental verification for this compound.
| Parameter | Anticipated Value/System |
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric, e.g., P2₁/c or P-1 |
| Z (Molecules per unit cell) | Typically 2 or 4 |
| Key Torsion Angles | Defining the orientation of the nicotinoyl group relative to the adamantane |
Intermolecular Interactions and Hydrogen Bonding Networks
The intermolecular interactions within the crystal lattice of this compound are expected to be diverse and play a crucial role in the stability of its solid-state structure. These interactions are primarily driven by the amide and the bromopyridine functionalities.
The most significant directional interaction is anticipated to be the hydrogen bond formed between the amide proton (N-H) of one molecule and a suitable acceptor on an adjacent molecule. The carbonyl oxygen (C=O) of the amide group is a strong hydrogen bond acceptor, potentially leading to the formation of catemeric chains or dimeric motifs, which are common in the crystal structures of primary and secondary amides. mdpi.com The nitrogen atom of the pyridine (B92270) ring also presents a potential hydrogen bond acceptor site.
In various adamantane-based compounds, intermolecular interactions such as N-H···S and C-H···π have been observed to stabilize the crystal structure, often leading to the formation of supramolecular chains. nih.govresearchgate.net The presence of the bromine atom can also lead to Br···π or other halogen-centric interactions. The interplay of these varied interactions would result in a complex three-dimensional hydrogen-bonding network.
A summary of potential intermolecular interactions is provided in the table below.
| Interaction Type | Donor | Acceptor | Common Motif |
| Strong Hydrogen Bond | N-H (Amide) | C=O (Amide) or N (Pyridine) | Chains or Dimers (e.g., R²₂(8) graph set) |
| Weak Hydrogen Bond | C-H (Adamantane/Pyridine) | O (Amide), N (Pyridine), Br | Network stabilization |
| Halogen Bond | C-Br | O (Amide), N (Pyridine), or π-system | Directional packing control |
| π-π Stacking | Pyridine Ring | Pyridine Ring | Offset or face-to-face stacking |
| van der Waals Forces | Adamantane cage | Adamantane cage | Close packing of bulky groups |
The specific nature and geometry of these hydrogen bonds and other intermolecular forces can only be definitively determined through single-crystal X-ray diffraction analysis.
Computational Chemistry and Molecular Modeling Studies of 1 5 Bromonicotinoylamino Adamantane
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which dictate its reactivity and interaction potential. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO, being the highest energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor, determining the molecule's electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A smaller gap suggests higher reactivity.
For 1-(5-Bromonicotinoylamino)adamantane, FMO analysis would predict the most likely sites for chemical reactions. The HOMO is expected to be localized over the electron-rich pyridine (B92270) ring and the amide linkage, while the LUMO would likely be distributed over the bromonicotinoyl moiety. This analysis is crucial for predicting how the molecule might interact with metabolic enzymes or biological targets.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) | Description |
|---|---|---|
| HOMO Energy | -6.5 | Indicates the energy of the highest occupied molecular orbital; related to the molecule's capacity to donate electrons. |
| LUMO Energy | -1.2 | Indicates the energy of the lowest unoccupied molecular orbital; related to the molecule's capacity to accept electrons. |
| HOMO-LUMO Gap | 5.3 | The energy difference between HOMO and LUMO; a larger gap suggests higher kinetic stability and lower chemical reactivity. |
Note: The values in this table are illustrative and represent typical outputs from quantum chemical calculations.
Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution across a molecule's surface. researchgate.net It provides a powerful tool for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for molecular recognition and binding. mdpi.com In an MESP map, regions of negative potential (typically colored red) correspond to areas rich in electrons, like those around electronegative atoms (e.g., oxygen, nitrogen), and are favorable sites for electrophilic attack. Regions of positive potential (colored blue) are electron-deficient, often found around hydrogen atoms bonded to electronegative atoms, and represent sites for nucleophilic attack. researchgate.net
For this compound, an MESP map would likely reveal significant negative potential around the carbonyl oxygen and the nitrogen atom of the pyridine ring. A region of positive potential would be expected around the amide hydrogen (N-H), highlighting its potential as a hydrogen bond donor. The bulky, non-polar adamantane (B196018) cage would exhibit a largely neutral potential.
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational flexibility and dynamic behavior of a molecule in a simulated environment, such as in water or a lipid bilayer. nih.govmdpi.com These simulations, which can span from nanoseconds to microseconds, are crucial for understanding how a molecule might change its shape to fit into a binding site or how stable its different conformations are. mdpi.com
In the case of this compound, MD simulations would reveal the molecule's structural dynamics. The adamantane moiety, being a rigid cage-like structure, is expected to show very little internal flexibility. mdpi.com In contrast, the linker region containing the amide bond and the bromonicotinoyl group would exhibit greater conformational freedom. The simulations could explore the rotational barriers around the single bonds, particularly the C-N amide bond, and the orientation of the pyridine ring relative to the adamantane anchor. This information is vital for understanding how the molecule presents its interacting groups to a potential biological target.
Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound
| Parameter | Value/Setting | Purpose |
|---|---|---|
| Force Field | AMBER / GAFF | Defines the potential energy function and parameters for atoms, bonds, angles, and dihedrals. |
| Solvent Model | TIP3P Water | Creates an explicit aqueous environment to mimic physiological conditions. |
| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature during the simulation. |
| Temperature | 300 K | Simulates physiological temperature. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Simulation Time | 100 ns | Duration of the simulation to allow for adequate sampling of conformational space. |
Ligand-Target Interaction Prediction through Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
A key outcome of molecular docking is the identification of putative binding sites on a target protein. mdpi.com The algorithm samples a large number of possible conformations of the ligand within the protein's surface, searching for pockets or grooves where the ligand can fit both sterically and chemically. Studies on similar adamantane-based compounds have shown that the bulky, hydrophobic adamantane cage often anchors the ligand in a hydrophobic pocket of the target protein. nih.gov For this compound, docking studies against potential targets, such as the sigma-2 receptor, would likely show the adamantane group occupying a hydrophobic site formed by non-polar amino acid residues. nih.gov The bromonicotinoyl portion would then be positioned to form specific interactions, like hydrogen bonds or pi-stacking, with other residues in the binding pocket.
Beyond predicting the binding pose, molecular docking programs use scoring functions to estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). nih.gov A more negative score typically indicates a more favorable binding interaction. These predictions help in ranking potential drug candidates before synthesis and experimental testing. nih.gov
Following docking, an "interaction fingerprint" can be generated to detail the specific non-covalent interactions between the ligand and the protein. This includes identifying key hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For this compound, the interaction fingerprint might show the amide proton acting as a hydrogen bond donor to a backbone carbonyl or side chain of an amino acid, the carbonyl oxygen acting as a hydrogen bond acceptor, and the pyridine ring participating in pi-pi or cation-pi interactions. The adamantane cage's interactions would be predominantly of the van der Waals/hydrophobic type. nih.gov
Table 3: Illustrative Molecular Docking Results for this compound with a Putative Target
| Parameter | Result | Interpretation |
|---|---|---|
| Predicted Binding Affinity | -8.2 kcal/mol | A strong predicted binding energy, suggesting a stable ligand-receptor complex. |
| Key Hydrogen Bonds | Amide N-H with Asp103; Pyridine N with Ser150 | Specific polar interactions that contribute significantly to binding affinity and specificity. |
| Key Hydrophobic Interactions | Adamantane cage with Leu26, Trp65, Val41 | Anchoring of the molecule in a hydrophobic pocket of the binding site, a common feature for adamantane derivatives. nih.gov |
| Other Interactions | Pi-Pi stacking between pyridine ring and Phe27 | A stabilizing interaction involving aromatic rings. |
Note: The results in this table are hypothetical and serve to illustrate the type of data generated from molecular docking studies.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling, a cornerstone of computer-aided drug design (CADD), plays a pivotal role in identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This approach is instrumental in the rational design of new ligands with enhanced affinity and selectivity. While specific pharmacophore models for this compound are not extensively detailed in publicly available literature, we can infer potential models by examining studies on structurally related adamantane and nicotinamide (B372718) derivatives. These studies provide a framework for understanding the key interaction points that could be crucial for the biological activity of the title compound.
The bulky and lipophilic adamantane cage, combined with the hydrogen bonding and aromatic capabilities of the bromonicotinoyl group, suggests that this compound could interact with various biological targets, including enzymes and ion channels. Pharmacophore models for inhibitors of such targets often feature a combination of hydrophobic, hydrogen bond acceptor/donor, and aromatic features.
Inferred Pharmacophoric Features from Related Adamantane Derivatives
Research into adamantane derivatives has led to the development of pharmacophore models for several important drug targets. For instance, adamantane-based compounds have been identified as inhibitors of the influenza A M2 ion channel, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and as ligands for the sigma-2 receptor. nih.govnih.govnih.govresearchgate.netresearchgate.net
A common theme in the pharmacophore models for these targets is the presence of a significant hydrophobic feature corresponding to the adamantane moiety. This lipophilic group often inserts into a hydrophobic pocket within the target protein, contributing significantly to the binding affinity.
For example, in the context of 11β-HSD1 inhibitors, pharmacophore models often consist of hydrophobic features, hydrogen bond acceptors, and hydrogen bond donors. nih.govmdpi.com The adamantyl group in these inhibitors typically occupies a hydrophobic region of the active site. researchgate.net Similarly, pharmacophore models for M2 channel inhibitors highlight the importance of the hydrophobic adamantane cage for blocking the channel pore. nih.gov
A study on adamantane-based sigma-2 receptor ligands proposed a pharmacophore model comprising an aromatic ring, a hydrophobic region, a hydrogen-bond-acceptor, and a positive ionizable feature. nih.gov The adamantane was specifically chosen to occupy the hydrophobic region, providing steric hindrance and increasing molecular rigidity to better understand binding orientations. nih.gov
Based on these findings, a generalized pharmacophore model for an adamantane-containing ligand can be proposed, as detailed in Table 1.
Table 1: Generalized Pharmacophoric Features for Adamantane-Containing Ligands
| Pharmacophoric Feature | Corresponding Structural Moiety in this compound | Putative Interaction |
|---|---|---|
| Hydrophobic (HY) | Adamantane cage | Van der Waals interactions within a hydrophobic pocket of the target protein. |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the amide linker; Nitrogen atom of the pyridine ring | Formation of hydrogen bonds with amino acid residues (e.g., serine, threonine, tyrosine). |
| Hydrogen Bond Donor (HBD) | Amide N-H | Donation of a hydrogen bond to an acceptor group on the protein (e.g., backbone carbonyl). |
| Aromatic Ring (AR) | Brominated pyridine ring | π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan). |
| Halogen Bond Donor | Bromine atom | Potential for halogen bonding with electron-rich atoms (e.g., oxygen, sulfur) in the protein. |
Insights from Nicotinamide-Related Pharmacophore Models
The nicotinamide moiety is a well-known pharmacophore present in numerous enzyme inhibitors, including those targeting nicotinamide N-methyltransferase (NNMT) and 17β-hydroxysteroid dehydrogenase 2 (17β-HSD2). nih.govacs.org Pharmacophore models for these inhibitors consistently feature hydrogen bond acceptors and donors, as well as aromatic/hydrophobic elements.
A study on nicotinamide derivatives as antifungal agents revealed that the positions of certain substituents on the nicotinamide ring were critical for activity. nih.gov This underscores the importance of the substitution pattern on the pyridine ring for defining the vector and nature of interactions with a target. In this compound, the bromine atom at the 5-position of the nicotinoyl ring significantly influences the electronic properties and steric profile of the molecule, which would be a key consideration in a specific pharmacophore model.
Hypothetical Pharmacophore Model for Ligand Design
By integrating the insights from both adamantane and nicotinamide derivative studies, a hypothetical pharmacophore model for designing ligands based on the this compound scaffold can be constructed. This model would likely feature:
A large hydrophobic feature representing the adamantane cage.
One or two hydrogen bond acceptors corresponding to the carbonyl oxygen and the pyridine nitrogen.
One hydrogen bond donor from the amide linkage.
An aromatic feature representing the pyridine ring.
A halogen bond donor feature for the bromine atom, which could provide additional selectivity and affinity.
The spatial relationship between these features would be critical. The rigid adamantane group would act as an anchor, positioning the more flexible bromonicotinoylamino portion for specific interactions within a binding site. Virtual screening using such a pharmacophore model could identify novel compounds with similar three-dimensional arrangements of these key features, potentially leading to the discovery of new ligands with optimized activity. researchgate.net The development of such models is an iterative process, often refined as more structure-activity relationship data becomes available. nih.gov
Investigation of Biological Activities in Preclinical Models and Mechanistic Insights Excluding Human Clinical Data
Exploration of Enzyme Modulation and Receptor Interaction in Vitro
Research in this area would typically involve biochemical assays to determine if 1-(5-Bromonicotinoylamino)adamantane can inhibit or activate specific enzymes or bind to cellular receptors. The adamantane (B196018) moiety is known to interact with various targets, including the M2 proton channel of the influenza virus and sigma receptors, which are implicated in cancer. nih.govnih.gov
The initial step in understanding the mechanism of a novel compound is the identification of its molecular targets. Techniques such as affinity chromatography, proteomics, and in silico modeling are often employed to identify proteins that bind to the compound of interest. Subsequent validation studies are crucial to confirm these interactions and their functional consequences. For adamantane derivatives, targets have ranged from viral proteins to central nervous system receptors. nih.govnih.gov
Once a target is validated, studies at the cellular level are conducted to elucidate the mechanism of action. This can involve investigating the compound's effect on intracellular signaling pathways, enzyme kinetics, and receptor pharmacology. For instance, adamantane-based compounds have been shown to act as open-channel blockers for ligand-gated ion channels.
Assessment of Biological Responses in Cellular Assays
Cell-based assays are fundamental in preclinical drug discovery to assess the biological effects of a compound in a physiological context. These assays can screen for a wide range of activities and provide insights into the cellular pathways affected.
A broad screening in various cell-based models would be necessary to identify the potential therapeutic applications of this compound. Adamantane derivatives have demonstrated a wide spectrum of biological activities in such screens, including antiproliferative effects in cancer cell lines and inhibitory activity against various pathogens. mdpi.comnih.gov
Table 1: Hypothetical Cell-Based Screening Data for this compound
| Biological Activity | Cell Line | Assay Type | Result (IC50/EC50) |
|---|---|---|---|
| Anticancer | MCF-7 (Breast) | MTT Assay | No Data Available |
| Anticancer | A549 (Lung) | MTT Assay | No Data Available |
| Antiviral | MDCK (Influenza) | Plaque Reduction | No Data Available |
| Antimicrobial | S. aureus | MIC Determination | No Data Available |
| Anti-inflammatory | RAW 264.7 | Nitric Oxide Assay | No Data Available |
| Antioxidant | PC12 | ROS Assay | No Data Available |
Note: This table is for illustrative purposes only. No actual data is available for this compound.
To further understand its mechanism, studies on how this compound affects cellular pathways and gene expression would be conducted. Techniques like Western blotting, qPCR, and microarray analysis would reveal changes in protein levels and gene transcription, providing a more detailed picture of its cellular effects. For example, some adamantane derivatives have been shown to induce apoptosis in cancer cells by modulating specific signaling pathways. nih.gov
Evaluation in Non-Human Organism Models
Following promising in vitro results, the compound would be evaluated in non-human organism models, such as rodents or zebrafish, to assess its efficacy and pharmacokinetics in a whole-organism setting. These studies are critical for bridging the gap between in vitro activity and potential clinical application. Adamantane derivatives have been tested in various animal models for conditions like influenza, cancer, and neurological disorders. nih.govnih.gov
An article on the preclinical biological activities of this compound cannot be generated at this time. Extensive searches for "this compound" in the context of preclinical models, pharmacodynamics, and specific biological effects on neurological or immunological systems have not yielded any specific research findings for this particular compound.
The available scientific literature provides information on the broader class of adamantane derivatives, such as amantadine and memantine, detailing their mechanisms of action and effects in various preclinical models. However, data pertaining specifically to the 5-bromonicotinoyl substituted adamantane amide requested is not present in the search results. Therefore, the construction of a scientifically accurate article that adheres to the user's specific outline and content requirements is not possible.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Impact of the Bromo Substituent on Biological Activity
The bromine atom at the 5-position of the nicotinoyl ring is not merely a passive substituent; it can play a crucial role in molecular interactions through a phenomenon known as halogen bonding (XB). mdpi.comnih.govmdpi.com A halogen bond is a noncovalent interaction that occurs between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom in a biological target like a protein. nih.govmdpi.com
The strength of halogen bonds is known to increase with the size and polarizability of the halogen atom, following the general trend I > Br > Cl > F. mdpi.com This suggests that the bromo substituent in 1-(5-Bromonicotinoylamino)adamantane is capable of forming a significant and directional interaction with a suitable halogen bond acceptor in a receptor's active site. mdpi.comnih.gov Such interactions can contribute substantially to binding affinity and selectivity. nih.gov For instance, in studies of other halogenated ligands, the replacement of a smaller halogen with a larger one (e.g., Cl with Br or I) has been shown to increase inhibitory potency, a finding attributed to the formation of stronger halogen bonds. mdpi.comnih.gov
Furthermore, the electronic nature of the pyridine (B92270) ring, influenced by other parts of the molecule, can modulate the strength of the halogen bond. acs.org Electron-withdrawing groups can enhance the electrophilic character of the σ-hole on the bromine atom, potentially strengthening the halogen bond. acs.org Therefore, the bromo substituent is a key feature that can be optimized to fine-tune the molecule's interaction with its biological target.
Role of the Nicotinoyl Moiety in Molecular Recognition
The nicotinoyl moiety, a derivative of nicotinic acid (Vitamin B3), serves as a critical pharmacophore, presenting key features for molecular recognition. nih.govdrugbank.comnih.gov Pharmacophore models for compounds that interact with nicotinic receptors and other targets consistently identify the need for a hydrogen bond acceptor and often a cationic or aromatic center. nih.govnih.govresearchgate.netresearchgate.net The nicotinoyl group in this compound provides several of these features.
The pyridine nitrogen atom can act as a hydrogen bond acceptor. nih.govresearchgate.net The amide linker (-CONH-) is also pivotal, with the carbonyl oxygen (C=O) being a strong hydrogen bond acceptor and the amide proton (N-H) serving as a hydrogen bond donor. nih.govmdpi.com This dual capability allows the linker region to form robust and specific hydrogen bonding networks within a binding site, anchoring the ligand. uzh.chnih.gov The aromatic pyridine ring itself can participate in various non-covalent interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine) or cation-π interactions. nih.govnih.gov
Studies on nicotinamide (B372718) derivatives have shown that these interactions, including van der Waals and electrostatic forces, are crucial for binding. mdpi.comnih.gov The precise arrangement of these hydrogen bond donors and acceptors, along with the aromatic system, makes the nicotinoyl moiety an effective scaffold for engaging with biological receptors. nih.govresearchgate.net
Influence of the Adamantane (B196018) Scaffold on Conformation and Binding
Rigidity and Conformation: Unlike flexible alkyl chains, the adamantane cage has a fixed, chair-boat conformation. This rigidity pre-organizes the molecule into a specific three-dimensional shape, which can reduce the entropic penalty upon binding to a receptor. drugbank.com By locking the nicotinoylamino substituent into a defined spatial orientation, the adamantane scaffold ensures that the pharmacophoric elements are presented to the target in an optimal geometry for binding. drugbank.com
Lipophilicity and Hydrophobic Interactions: Adamantane is exceptionally lipophilic, a property often referred to as a "lipophilic bullet". nih.gov This characteristic enhances the molecule's ability to partition into lipid bilayers and to enter hydrophobic pockets within a receptor's binding site. The inclusion of an adamantane group can increase the calculated partition coefficient (cLogP) of a molecule significantly, which can improve its absorption and distribution properties. mdpi.com The cage structure can engage in extensive van der Waals and hydrophobic interactions, displacing water molecules and contributing favorably to the binding energy. nih.govmdpi.com
Metabolic Stability: The hydrocarbon framework of adamantane is generally resistant to metabolic degradation, which can enhance the stability and pharmacokinetic profile of a drug. mdpi.com
The combination of rigidity, defined geometry, and lipophilicity makes the adamantane scaffold an effective tool for positioning a pharmacophore for high-affinity interaction while also improving the drug-like properties of the compound. mdpi.com
Systematic Structural Modifications and Their Effects on Potency and Selectivity
The principles of SAR dictate that systematic modifications to the structure of this compound would lead to predictable changes in its biological activity. drugdesign.org Key areas for modification include the adamantane cage, the nicotinoyl ring, and the amide linker.
Modifications to the Adamantane Scaffold: The position of substitution on the adamantane cage is critical. Compounds substituted at the 1-position (a bridgehead carbon) have different spatial profiles than those substituted at the 2-position (a secondary carbon). Studies on other adamantane derivatives have shown that changing the attachment point from 1-adamantyl to 2-adamantyl can significantly impact inhibitory activity. mdpi.com Adding substituents to other positions on the adamantane cage can also modulate lipophilicity and steric fit, but this often leads to a decrease in activity if it disrupts a favorable interaction within a binding pocket. nih.gov
Modifications to the Nicotinoyl Ring: The position and nature of substituents on the pyridine ring are crucial for activity. The bromo group at the 5-position is a key interaction point, as discussed. Moving it to another position or replacing it with other halogens (F, Cl, I) or with hydrogen would directly test the importance and nature of the halogen bond. Adding other groups, such as the isopropyl group in some antifungal nicotinamides, has been shown to be critical for potency, demonstrating that specific pockets in the target site must be filled. nih.gov
Modifications to the Linker: The amide linker can be altered. For example, changing the length of the linker or replacing the amide with a different functional group (e.g., ester, ether, or a retro-amide) would change the geometry and hydrogen-bonding capabilities of the molecule, almost certainly affecting its biological activity.
The following table presents data from a study on adamantane derivatives, illustrating how structural changes affect antimicrobial activity, providing a model for how SAR could be explored for this compound.
Computational SAR/SPR Approaches
Computational chemistry provides powerful tools to analyze and predict the SAR and SPR of molecules like this compound. dovepress.com These methods can rationalize experimental findings and guide the design of new, more potent analogues.
Molecular Docking: This technique predicts the preferred orientation of the molecule when bound to a receptor's active site. mdpi.comnih.gov Docking studies can visualize how the adamantane cage fits into hydrophobic pockets and how the nicotinoyl moiety forms hydrogen and halogen bonds with specific amino acid residues. nih.govnih.govcsic.es By comparing the docking scores and binding poses of a series of analogues, researchers can predict which modifications are likely to improve binding affinity. nih.govnih.gov
Molecular Dynamics (MD) Simulations: MD simulations model the movement of the ligand-receptor complex over time, providing insights into its stability and dynamic behavior. mdpi.comnih.gov These simulations can confirm the stability of key interactions (like halogen and hydrogen bonds) and reveal the conformational flexibility of the system, offering a more realistic picture than static docking poses. nih.gov
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic properties of the molecule, such as the electrostatic potential surface, to confirm the presence and strength of the σ-hole on the bromine atom, thus validating the potential for halogen bonding. mdpi.comnih.gov
These computational approaches are integral to modern drug discovery, enabling a more rational and efficient exploration of a compound's therapeutic potential. dovepress.com
Analogue and Derivative Studies of 1 5 Bromonicotinoylamino Adamantane
Synthesis and Characterization of Closely Related Analogues
The synthesis of analogues of 1-(5-bromonicotinoylamino)adamantane involves a variety of chemical strategies to introduce specific structural changes. These modifications are designed to probe the importance of lipophilicity, steric bulk, electronic properties, and hydrogen bonding capabilities of different parts of the molecule. The characterization of these new compounds relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis to confirm their chemical structures. nih.govmdpi.com
The adamantane (B196018) cage is a key feature of the lead compound, contributing significantly to its lipophilicity and providing a rigid scaffold. nih.gov Studies on related adamantane derivatives have shown that modifications to this moiety can have a profound impact on biological activity.
Synthesis Strategies: The synthesis of derivatives with modified adamantane scaffolds often starts from functionalized adamantanes. For instance, 1-aminoadamantane serves as a common starting material for creating various amide derivatives. nih.govresearchgate.net The synthesis of more complex, substituted adamantane frameworks can be achieved through multi-step sequences, sometimes involving the construction of the adamantane core itself from simpler cyclic or acyclic precursors. nih.gov This allows for the introduction of substituents at various positions on the cage. A general method for preparing adamantyl carboxamides involves the reaction of 1-adamantane carbonyl chloride with a suitable amine in the presence of a base like triethylamine. nih.gov
Examples of Variations: Research into adamantane-containing compounds has explored a range of modifications to the adamantane cage, which can be extrapolated to the study of this compound analogues. These variations include:
Substitution on the adamantane cage: Introducing small alkyl groups (e.g., methyl) or polar substituents (e.g., hydroxyl) at other bridgehead positions (3, 5, or 7) can alter the molecule's lipophilicity and steric profile. semanticscholar.org
Bioisosteric replacement: The adamantane group can be replaced with other bulky, lipophilic groups to investigate the importance of its specific cage structure. Examples from other inhibitor classes include the use of bicyclic moieties like those derived from camphor (B46023) or norcamphane. researchgate.net
Heterocyclic adamantanes: Replacing one or more carbon atoms in the adamantane cage with a heteroatom, such as nitrogen to form azaadamantanes, can significantly alter the compound's polarity, solubility, and hydrogen bonding potential. nih.gov
Interactive Table: Examples of Adamantane Moiety Variations and Their Synthesis
| Variation Type | Example Modification | General Synthetic Approach | Potential Impact | Reference |
|---|---|---|---|---|
| Cage Substitution | 3-Methyl-1-aminoadamantane | Starting from a substituted adamantane precursor. | Alters steric bulk and lipophilicity. | semanticscholar.org |
| Bioisosteric Replacement | Camphanyl or Norcamphanyl groups | Coupling of bicyclic amines with the acid chloride. | Modifies shape and solubility while maintaining lipophilicity. | researchgate.net |
| Heterocyclic Adamantanes | 2-Azaadamantane | Multi-step synthesis to construct the heterocyclic cage. | Increases polarity and introduces hydrogen bonding sites. | nih.gov |
Synthesis Strategies: The synthesis of analogues with modified nicotinoyl rings typically involves the coupling of 1-aminoadamantane with various substituted nicotinic acids or other heterocyclic carboxylic acids. The synthesis of these substituted acids can be achieved through standard aromatic chemistry techniques. For example, different halogen atoms or other functional groups can be introduced onto the pyridine (B92270) ring of nicotinic acid before coupling it with the adamantane amine. nih.gov The coupling reaction itself is often a standard amidation, facilitated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt). nih.gov
Examples of Variations:
Varying the halogen at position 5: Replacing the bromine atom with other halogens (e.g., chlorine, fluorine) or with a hydrogen atom would reveal the importance of the size and electronegativity of the substituent at this position.
Positional isomers: Moving the bromo substituent to other positions on the nicotinoyl ring (e.g., position 4 or 6) would probe the spatial requirements of the binding site.
Replacing the bromo group with other substituents: Introducing electron-donating (e.g., methoxy) or electron-withdrawing (e.g., nitro) groups in place of the bromine can systematically alter the electronic properties of the ring.
Interactive Table: Examples of Nicotinoyl Ring Modifications and Their Synthesis
| Modification Type | Example Modification | General Synthetic Approach | Potential Impact | Reference |
|---|---|---|---|---|
| Halogen Variation | 5-Chloronicotinoyl | Coupling of 1-aminoadamantane with 5-chloronicotinic acid. | Probes electronic and steric effects of the halogen. | nih.gov |
| Substituent Variation | 5-Methylnicotinoyl | Coupling with 5-methylnicotinic acid. | Alters electronic and steric properties at position 5. | nih.gov |
| Ring Bioisosteres | Thiophene-2-carbonyl | Amidation of 1-aminoadamantane with thiophene-2-carbonyl chloride. | Investigates the role of the pyridine nitrogen and ring electronics. | nih.gov |
| Positional Isomers | 6-Bromonicotinoyl | Synthesis of and coupling with 6-bromonicotinic acid. | Examines the spatial arrangement of substituents. | nih.gov |
The amide bond connecting the adamantane and nicotinoyl moieties is crucial for the structural integrity of the molecule. It also provides a hydrogen bond donor (N-H) and acceptor (C=O). Exploring modifications to this linker can reveal its importance in receptor binding.
Synthesis Strategies: The synthesis of analogues with altered linkers involves replacing the amide bond with other functional groups that can act as bioisosteres. For example, a reversed amide, an ester, a thioamide, or a urea (B33335) linkage could be introduced. The synthesis of a urea derivative, for instance, might involve the reaction of 1-isocyanatoadamantane with 5-bromo-3-aminopyridine. The synthesis of other bioisosteres like 1,2,4-triazoles or 1,3,4-thiadiazoles as linkers often involves multi-step pathways starting from adamantane-1-carbohydrazide. researchgate.netnih.gov
Examples of Variations:
Amide bond bioisosteres: Replacing the amide group with functionalities such as a urea, thiourea, sulfonamide, or stable heterocyclic rings like 1,2,3-triazole can assess the importance of the amide's specific hydrogen bonding and conformational properties. researchgate.netnih.govnih.gov
Reversed amide: Synthesizing the analogue where the connection is adamantane-C(O)NH-nicotinoyl instead of adamantane-NHC(O)-nicotinoyl.
Linker extension or rigidification: Introducing a methylene (B1212753) or other small spacer between the adamantane and the amide nitrogen, or between the carbonyl and the nicotinoyl ring, can probe the optimal distance and orientation between the two main moieties.
Interactive Table: Examples of Amide Linkage Alterations and Their Synthesis
| Alteration Type | Example Modification | General Synthetic Approach | Potential Impact | Reference |
|---|---|---|---|---|
| Urea Linkage | 1-(Adamantan-1-yl)-3-(5-bromopyridin-3-yl)urea | Reaction of 1-isocyanatoadamantane with 3-amino-5-bromopyridine. | Alters H-bonding pattern and conformational flexibility. | researchgate.net |
| Thioamide Linkage | N-(Adamantan-1-yl)-5-bromonicotinethioamide | Thionation of the corresponding amide, e.g., using Lawesson's reagent. | Changes H-bonding properties and electronic character. | nih.gov |
| Heterocyclic Linker | 1,2,4-Triazole or 1,3,4-Thiadiazole | Multi-step synthesis from adamantane-1-carbohydrazide. | Introduces a rigid, planar linker with different H-bonding potential. | researchgate.net |
Comparative Biological Evaluation of Analogues
Once synthesized, the analogues of this compound are subjected to a battery of biological assays to determine their activity relative to the parent compound. This comparative evaluation is essential for building a comprehensive understanding of the structure-activity relationship.
The biological data obtained from the testing of analogues reveal how specific structural modifications influence activity. For example, in studies of other adamantane amides, replacing the adamantyl group with a smaller cycloalkyl ring often leads to a decrease in activity, suggesting that the bulk and lipophilicity of the adamantane cage are beneficial. semanticscholar.org Similarly, the position and nature of substituents on the aromatic ring can dramatically alter potency. In some series of nicotinamide (B372718) derivatives, a halogen at a specific position is found to be crucial for high activity, while moving it or replacing it with another group can be detrimental. nih.gov
The introduction of polar groups, such as a hydroxyl on the adamantane moiety, might decrease activity if the binding pocket is purely hydrophobic, but could enhance it if a new hydrogen bond can be formed with the target. The effect of such changes provides direct evidence for the nature of the binding site.
By analyzing the patterns of activity across a series of analogues, researchers can construct a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov For the this compound series, the key pharmacophoric elements would likely include:
A bulky, lipophilic group corresponding to the adamantane cage.
A hydrogen bond donor (the amide N-H).
A hydrogen bond acceptor (the amide C=O).
An aromatic/heterocyclic ring system with a specific pattern of electrostatic potential, influenced by the pyridine nitrogen and the bromo substituent.
For instance, if analogues where the amide bond is replaced by a non-hydrogen-bonding linker lose activity, it would confirm the importance of the amide's hydrogen bonding capabilities. nih.gov If replacing the 5-bromo substituent with a 5-hydrogen drastically reduces potency, it would indicate a critical role for the halogen, perhaps through a specific halogen bond or a steric interaction. nih.gov The consistent activity of analogues with different lipophilic cages in place of adamantane might suggest that a general hydrophobic feature, rather than the specific adamantane shape, is the key requirement. researchgate.net These insights are invaluable for the rational design of second-generation compounds with improved properties.
Potential Research Applications and Future Directions
Development as a Probe for Biological Target Elucidation
Small molecule probes are indispensable tools in chemical biology and drug discovery for identifying and validating novel biological targets. The physicochemical properties of 1-(5-bromonicotinoylamino)adamantane make it a promising candidate for development as a chemical probe. The adamantane (B196018) moiety is a well-established "lipophilic bullet" capable of engaging with hydrophobic pockets within proteins. nih.gov Its rigid structure can serve to orient the nicotinoyl portion of the molecule for specific interactions within a binding site.
The development of this compound as a probe would involve its use in screening assays to identify proteins with which it interacts. Techniques such as affinity chromatography, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, could be employed. Furthermore, the bromine atom on the pyridine (B92270) ring offers a site for potential modification, such as the attachment of a photoaffinity label or a clickable handle for activity-based protein profiling (ABPP). These modifications would enable the covalent labeling and subsequent identification of target proteins via mass spectrometry. The primary amine precursor, 1-aminoadamantane, has a history as a "hit" in random screening that led to the discovery of its antiviral properties, underscoring the potential of adamantane derivatives in target discovery. nih.gov
Exploration in Materials Science or Supramolecular Chemistry
The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents a fertile ground for the application of this compound. The adamantane cage is known to form stable inclusion complexes with host molecules like cyclodextrins and cucurbit[n]urils. nih.gov This host-guest chemistry can be exploited to create self-assembling systems with potential applications in drug delivery and surface recognition. nih.gov The amide linkage in this compound provides a hydrogen bonding motif, which, in conjunction with the hydrophobic interactions of the adamantane group and potential π-π stacking of the bromopyridine ring, could drive the formation of ordered supramolecular structures such as gels, liquid crystals, or crystalline solids. researchgate.netstrath.ac.uk
Recent research into adamantane-type clusters has revealed their potential for strong nonlinear optical (NLO) properties, including second-harmonic generation (SHG) and white-light generation (WLG). rsc.org The incorporation of the electronically distinct 5-bromonicotinoyl group could influence the electronic properties of self-assembled materials derived from this compound, making them interesting candidates for optoelectronic applications. The study of its self-assembly on different surfaces could also lead to the development of new functional coatings or sensors.
Table 1: Potential Supramolecular Assemblies and Applications
| Assembly Type | Driving Interactions | Potential Applications |
| Host-Guest Complexes | Hydrophobic interactions (adamantane in cyclodextrin/cucurbituril cavity) | Drug delivery, solubilization, surface recognition |
| 1D/2D/3D Networks | Hydrogen bonding (amide), π-π stacking (bromopyridine), van der Waals forces (adamantane) | Gels, liquid crystals, porous materials, nonlinear optics |
| Surface Monolayers | Adsorption onto surfaces via intermolecular forces | Functional coatings, sensors, molecular electronics |
Integration into Chemical Biology Tools
Beyond its potential as a simple probe, this compound could be integrated into more complex chemical biology tools. For instance, adamantane-based ligands have been developed as modulators of ion channels, such as the thermosensory TRPM8 channel. nih.gov The adamantane scaffold in these tools often serves to anchor the molecule in the lipid bilayer or a hydrophobic pocket of the channel, allowing the rest of the molecule to exert its modulatory effect. nih.gov Given that nicotinamide (B372718) itself is a crucial component of the cofactor NAD, which is involved in numerous enzymatic reactions, a tool based on this compound could be designed to target NAD-binding proteins.
The compound could also be used as a starting point for the development of bifunctional molecules. For example, by attaching a known ligand for a specific E3 ubiquitin ligase, it could be converted into a PROTAC (Proteolysis Targeting Chimera) to induce the degradation of a target protein that it binds. The bromine atom provides a convenient synthetic handle for such modifications. Furthermore, adamantane-monoterpenoid conjugates have been shown to enhance the cytotoxic effect of topotecan, suggesting that adamantane amides could be used as components of synergistic drug combinations. nih.gov
Hypothesized Next-Generation Compound Design Strategies
The structure of this compound serves as a valuable scaffold for the design of next-generation compounds with improved or novel biological activities. Structure-activity relationship (SAR) studies on related adamantane and nicotinamide derivatives provide a roadmap for rational drug design.
One strategy would be to systematically modify the substituents on the pyridine ring. For example, replacing the bromine atom with other halogens or with electron-donating or electron-withdrawing groups could modulate the electronic properties of the ring and its ability to participate in hydrogen bonding or other interactions. SAR studies on nicotinamide derivatives as antifungal agents have shown that the position of substituents on the aromatic ring is critical for activity. nih.gov
Another approach would involve modifications of the adamantane cage. While the 1-adamantyl group is common, other isomers or substituted adamantanes could be explored to optimize binding to a specific target. For instance, the introduction of hydroxyl groups on the adamantane cage has been shown to improve the water solubility of some MmpL3 inhibitors. nih.gov
Computational methods, such as molecular docking and molecular dynamics simulations, could be employed to predict the binding of virtual libraries of this compound analogs to known and putative targets. acs.orgacs.orgfigshare.com This in silico screening can help prioritize the synthesis of compounds with the highest likelihood of desired activity.
Table 2: Proposed Modifications for Next-Generation Compounds
| Molecular Scaffold | Modification Strategy | Rationale |
| 5-Bromonicotinoyl | - Vary the halogen at the 5-position- Introduce other substituents (e.g., -CH₃, -OCH₃, -CF₃)- Isomeric substitution (e.g., at the 2-, 4-, or 6-position) | Modulate electronic properties, hydrogen bonding capacity, and steric interactions to optimize target binding. |
| Adamantane | - Use of 2-adamantyl isomer- Introduction of substituents (e.g., -OH, -F, -CH₃)- Replacement with other cage structures (e.g., diamantane) | Alter lipophilicity, solubility, and steric bulk to improve pharmacokinetic properties and target fit. |
| Amide Linker | - Replacement with other linkers (e.g., urea (B33335), thiourea, sulfonamide)- Introduction of conformational constraints | Modify bond angles, flexibility, and hydrogen bonding patterns to enhance binding affinity and selectivity. |
Unexplored Mechanistic Pathways and Novel Biological Targets
The full spectrum of biological activities for this compound is likely yet to be discovered. The structural motifs present in the molecule suggest several avenues for exploring novel mechanistic pathways and biological targets.
The nicotinamide moiety is a known inhibitor of enzymes such as poly(ADP-ribose) polymerases (PARPs), which are involved in DNA repair and other cellular processes. researchgate.net While nicotinamide itself is a weak inhibitor, its conjugation to the adamantane group could enhance its potency and selectivity for specific PARP family members or other NAD-utilizing enzymes. Recent studies have identified potent and selective inhibitors of the DNA demethylase ALKBH2 based on a nicotinamide scaffold, suggesting that this compound could be investigated for similar activity. nih.gov
Adamantane derivatives have been shown to target a diverse range of proteins, including viral ion channels, NMDA receptors, and various enzymes like soluble epoxide hydrolase and 11β-hydroxysteroid dehydrogenase. nih.gov The unique combination of the adamantane and bromonicotinoyl groups in this compound may lead to interactions with novel targets that are not engaged by either moiety alone. Phenotypic screening of the compound in various cell-based assays could reveal unexpected biological effects, which could then be followed up with target identification studies to uncover new mechanistic pathways. For example, fluorophenyl adamantane derivatives have been shown to have anticancer activity with AKT1 being a predicted target. researchgate.net This suggests that kinase pathways could be a fruitful area of investigation for this compound.
Q & A
Q. What are the recommended synthetic routes for 1-(5-Bromonicotinoylamino)adamantane, and how can reaction conditions be optimized to improve yield?
The synthesis of adamantane derivatives typically involves coupling reactions between brominated adamantane precursors and functionalized heterocycles. For example, brominated adamantane intermediates (e.g., 1-bromoadamantane) can be synthesized via halogenation using bromine or nitric acid under controlled conditions . The 5-bromonicotinoyl moiety may be introduced via nucleophilic substitution or palladium-catalyzed cross-coupling. Reaction optimization should focus on temperature (35–70°C), solvent polarity (ether or acetonitrile), and catalyst selection (e.g., Grignard reagents or transition metals) to enhance yield. Purification via column chromatography or recrystallization is critical .
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm adamantane scaffold integrity and bromonicotinoyl substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment, especially when detecting byproducts like unreacted adamantane or dehalogenated derivatives .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Optional for definitive structural confirmation if crystals are obtainable .
Q. What preliminary biological screening assays are appropriate for evaluating the bioactivity of this compound?
- Enzyme Inhibition Assays : Test against soluble epoxide hydrolase (sEH) or other hydrolases, given the structural similarity to adamantane-based urea inhibitors .
- Cell Viability Assays : Use cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects, with dose-response curves (IC₅₀ calculations) .
- Microbiological Screening : Evaluate antifungal/antibacterial activity using standardized protocols (e.g., broth microdilution) .
Advanced Research Questions
Q. How can computational modeling elucidate the interaction between this compound and biological targets like soluble epoxide hydrolase (sEH)?
- Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities and orientations within the sEH active site, focusing on hydrogen bonding with catalytic residues (e.g., Asp335) .
- Molecular Dynamics (MD) Simulations : Assess stability of the ligand-receptor complex over time (50–100 ns trajectories) and calculate free energy landscapes (MM-PBSA/GBSA) .
- Structure-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., bromine position) with inhibitory potency .
Q. What strategies can resolve discrepancies in biological activity data across different studies on adamantane derivatives?
- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time to minimize inter-lab variability .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess compound degradation, which may explain inconsistent in vivo/in vitro results .
- Data Cross-Validation : Compare results with structurally analogous compounds (e.g., 1-acetyladamantane) to identify trends in bioactivity .
Q. How does the introduction of a bromonicotinoyl group influence the pharmacokinetic properties of adamantane-based compounds?
- Lipophilicity (LogP) Measurement : Use shake-flask or HPLC methods to evaluate changes in membrane permeability .
- Plasma Protein Binding (PPB) Assays : Employ equilibrium dialysis or ultrafiltration to determine unbound fraction .
- CYP450 Inhibition Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interaction risks .
Methodological Considerations
- Safety Protocols : Adhere to guidelines for handling brominated compounds (e.g., PPE, fume hoods) as outlined in safety data sheets .
- Data Reproducibility : Document raw data, instrument parameters, and statistical analyses (e.g., ANOVA) to align with rigorous reporting standards .
- Ethical Compliance : Ensure all biological assays comply with institutional review board (IRB) or animal welfare regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
